1-(4-Chlorophenoxy)-3-methylbutan-2-one
Description
1-(4-Chlorophenoxy)-3-methylbutan-2-one is an organic compound characterized by a ketone group at the second carbon of a branched butanone chain, substituted with a 4-chlorophenoxy group. This structure confers unique physicochemical properties, including moderate polarity and lipophilicity, making it relevant in agrochemical and pharmaceutical research.
Properties
CAS No. |
97050-38-9 |
|---|---|
Molecular Formula |
C11H13ClO2 |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
1-(4-chlorophenoxy)-3-methylbutan-2-one |
InChI |
InChI=1S/C11H13ClO2/c1-8(2)11(13)7-14-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3 |
InChI Key |
HUWAUIRWWLNUOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)COC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Triadimefon (1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone)
- Structure: Features a 1,2,4-triazole ring replacing the methyl group at position 1 of the butanone chain.
- Applications : Broad-spectrum fungicide used in agriculture to control powdery mildew and rusts .
- Regulatory Status : Subject to EPA tolerances for residues on crops like raspberries .
- Key Difference : The triazole ring enhances antifungal activity by inhibiting ergosterol biosynthesis, a mechanism absent in the target compound .
Climbazole (1-(4-Chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethyl-2-butanone)
- Structure : Contains an imidazole ring instead of a triazole.
- Applications : Antifungal agent in cosmetics (e.g., anti-dandruff shampoos).
- Regulatory Status : Restricted in the EU and South African markets unless compliant with specific safety thresholds .
- Key Difference: The imidazole moiety targets fungal cytochrome P450 enzymes, offering a distinct mode of action compared to the non-heterocyclic target compound .
1-(4-Methoxyphenyl)-3-methylbutan-2-one
- Structure: Methoxy group replaces the chlorophenoxy substituent.
- Applications : Research chemical in materials science and pharmaceuticals (exact uses unspecified) .
- Key Difference: The methoxy group reduces electronegativity and alters solubility (logP ≈ 2.8 vs. ~3.2 for the chlorophenoxy analogue), impacting bioavailability .
1-(4-Hydroxy-3-methylphenyl)-3-methylbutan-1-one
- Structure : Hydroxy and methyl groups on the phenyl ring.
- Applications: Potential use in fragrance synthesis due to phenolic stability.
- Key Difference: The hydroxy group increases hydrogen-bonding capacity, enhancing water solubility (1.2 g/L vs. 0.5 g/L for the chlorophenoxy derivative) .
Physicochemical Properties Comparison
| Compound | Molecular Weight (g/mol) | LogP | Solubility (Water) | Key Substituents |
|---|---|---|---|---|
| 1-(4-Chlorophenoxy)-3-methylbutan-2-one | 212.67 | ~3.2 | 0.5 g/L | 4-Cl-phenoxy, methyl |
| Triadimefon | 293.75 | 3.8 | 0.07 g/L | 4-Cl-phenoxy, triazole |
| Climbazole | 292.76 | 4.1 | 0.1 g/L | 4-Cl-phenoxy, imidazole |
| 1-(4-Methoxyphenyl)-3-methylbutan-2-one | 192.25 | 2.8 | 1.5 g/L | 4-methoxy, methyl |
| 1-(4-Hydroxy-3-methylphenyl)-3-methylbutan-1-one | 192.26 | 2.5 | 1.2 g/L | 4-hydroxy-3-methyl, methyl |
Data derived from PubChem, pharmacological handbooks, and supplier catalogs .
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